molecular formula C20H14Cl2N4O B2843151 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide CAS No. 1171758-05-6

1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide

Cat. No.: B2843151
CAS No.: 1171758-05-6
M. Wt: 397.26
InChI Key: JZGCJGJMUDBAAN-UHFFFAOYSA-N
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Description

1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide is a complex organic compound that features a unique combination of isoquinoline, pyrazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives .

Scientific Research Applications

1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-yl}isoquinoline-3-carboxamide
  • 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}isoquinoline-3-carboxamide
  • 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-6-yl}isoquinoline-3-carboxamide

Uniqueness

The uniqueness of 1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-chloro-N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O/c21-16-8-4-2-6-14(16)12-26-18(9-10-23-26)25-20(27)17-11-13-5-1-3-7-15(13)19(22)24-17/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGCJGJMUDBAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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